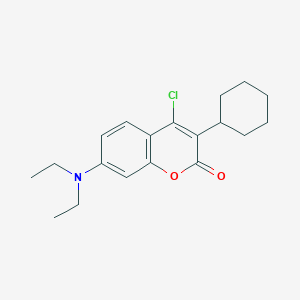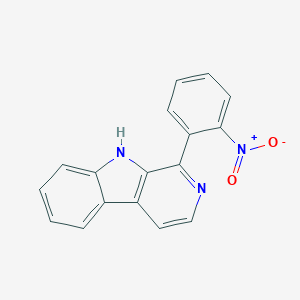
6-Amino-5-(4-methylbenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-(4-methylbenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as JNJ-26481585 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
JNJ-26481585 inhibits the activity of HDACs by binding to the active site of the enzyme. This leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
JNJ-26481585 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to enhance the immune response to cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of JNJ-26481585 is its specificity for HDAC inhibition, which makes it a useful tool for studying the role of HDACs in cancer biology. However, one limitation of JNJ-26481585 is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of JNJ-26481585. One area of interest is the development of more potent and selective HDAC inhibitors for use in cancer therapy. Another area of interest is the study of the effects of JNJ-26481585 on other cellular pathways, such as the regulation of autophagy (cellular recycling) and the modulation of the immune response. Additionally, the potential use of JNJ-26481585 in combination with other cancer therapies is an area of active research.
Synthesis Methods
The synthesis of JNJ-26481585 involves the reaction of 4-methylbenzylamine with 2-chloro-4-morpholinopyrimidine, followed by the addition of 6-amino-4-pyrimidinylamine. The resulting product is then purified through column chromatography to obtain JNJ-26481585 in its pure form.
Scientific Research Applications
JNJ-26481585 has been studied for its potential applications in cancer research. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDACs have been found to be overexpressed in cancer cells, leading to the suppression of tumor suppressor genes. JNJ-26481585 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDAC activity.
properties
Molecular Formula |
C16H21N5O |
|---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
5-[(4-methylphenyl)methyl]-2-morpholin-4-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H21N5O/c1-11-2-4-12(5-3-11)10-13-14(17)19-16(20-15(13)18)21-6-8-22-9-7-21/h2-5H,6-10H2,1H3,(H4,17,18,19,20) |
InChI Key |
MBNHFSJYHBETJM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC2=C(N=C(N=C2N)N3CCOCC3)N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(N=C(N=C2N)N3CCOCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(isopentyloxy)-3-methoxyphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B243099.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B243101.png)
![2-[(5,6-Diaminopyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B243102.png)
![4-hydroxy-11,13-dimethyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B243107.png)
![1,5-dimethyl-4-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B243109.png)
![1-[(Z)-1-chloro-1-nitrosoprop-1-en-2-yl]-2-phenylhydrazine](/img/structure/B243112.png)
![3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one](/img/structure/B243114.png)
![[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile](/img/structure/B243115.png)

![2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B243120.png)
![5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B243121.png)

![6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B243138.png)
![N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine](/img/structure/B243147.png)